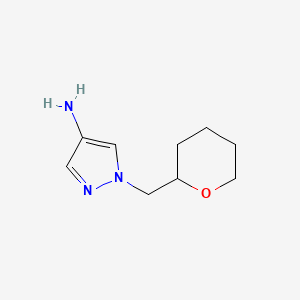
1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-amine
Overview
Description
1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-amine, also known as 1-THPMA, is a synthetic compound that has been studied for its potential applications in scientific research. It is a derivative of pyrazol-4-amine, and is a non-steroidal anti-inflammatory drug (NSAID). 1-THPMA has been studied for its ability to inhibit cyclooxygenase-2 (COX-2) activity, and has been shown to have anti-inflammatory, analgesic, and antipyretic effects.
Scientific Research Applications
Synthesis of Heterocyclic Compounds
One significant application of related chemical structures involves the synthesis of various heterocyclic compounds, which are crucial in pharmaceuticals, agrochemicals, and dyes. For instance, the chemistry of 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-ones has been extensively reviewed, highlighting its utility as a privileged scaffold in the synthesis of heterocycles, including pyrazolo-imidazoles, thiazoles, spiropyridines, spiropyrroles, and spiropyrans (Gomaa & Ali, 2020). This versatility is attributed to the compound's unique reactivity, offering mild reaction conditions for generating a wide range of heterocyclic compounds and cynomethylene dyes from diverse precursors.
Medicinal Chemistry Applications
In the realm of medicinal chemistry, pyrazoline derivatives, including structures similar to "1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-amine," have shown promise. These compounds exhibit a broad spectrum of biological activities, making them potential candidates for drug development. Research has highlighted pyrazoline derivatives for their anticancer activities, underscoring their significance in pharmaceutical chemistry (Ray et al., 2022). The diverse functionalities of pyrazoline derivatives, including their roles in multifunctional applications, underline their importance in exploring new therapeutic agents.
Environmental Applications
While not directly related to "1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-amine," it's worth noting the broader context of research into compounds with heterocyclic structures for environmental applications. For example, amine-functionalized sorbents have been critically reviewed for their efficiency in removing persistent and hazardous substances from water supplies, highlighting the role of heterocyclic compounds in environmental remediation (Ateia et al., 2019).
Mechanism of Action
Mode of Action
Pyrazole derivatives are known to interact with their targets through various types of bonding interactions .
Biochemical Pathways
Without specific information on “1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-amine”, it’s difficult to say which biochemical pathways it might affect. Pyrazole derivatives are often involved in a wide range of biochemical pathways due to their diverse biological activities .
Pharmacokinetics
These properties can greatly influence the bioavailability of a compound .
Result of Action
Pyrazole derivatives have been found to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, antipyretic, antimicrobial, and anticancer effects .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can often affect the action of a compound .
properties
IUPAC Name |
1-(oxan-2-ylmethyl)pyrazol-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O/c10-8-5-11-12(6-8)7-9-3-1-2-4-13-9/h5-6,9H,1-4,7,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWNDAPNYWXIXTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)CN2C=C(C=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




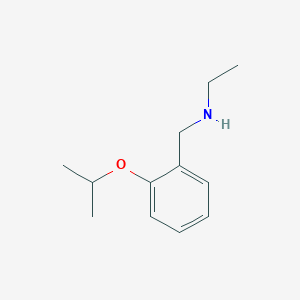

![1-{[(Propan-2-yl)carbamoyl]methyl}piperidine-3-carboxylic acid](/img/structure/B1462562.png)
![N-[2-(4-hydroxypiperidin-1-yl)-2-oxoethyl]acetamide](/img/structure/B1462563.png)


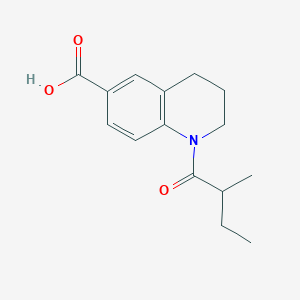
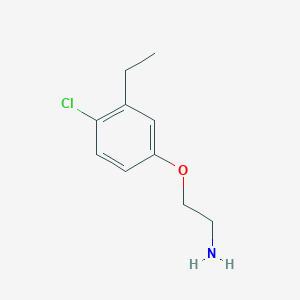

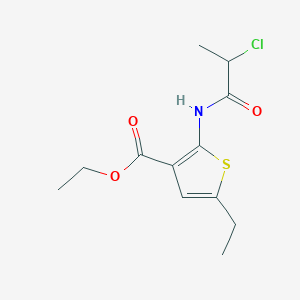

![N-(3-methoxypropyl)tricyclo[5.2.1.02,]decan-8-amine](/img/structure/B1462575.png)
